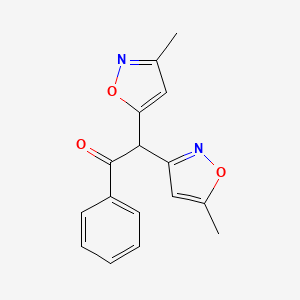

2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one derives from the ethanone parent chain, where the carbonyl group (C=O) is positioned at carbon 1, and the phenyl substituent occupies the terminal position. The two oxazole rings are attached to carbon 2 of the ethanone backbone, with methyl groups at distinct positions on each heterocycle.

The molecular formula C₁₆H₁₄N₂O₃ was confirmed through high-resolution mass spectrometry, corresponding to a molecular weight of 282.29 g/mol . The structural complexity arises from the juxtaposition of two methyl-substituted oxazole rings, which introduce steric and electronic effects that influence the compound’s reactivity and conformational preferences.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₃ | |

| Molecular Weight | 282.29 g/mol | |

| SMILES | CC1=CC(=NO1)C(C2=CC(=NO2)C)C(=O)C3=CC=CC=C3 | |

| Topological Polar Surface Area | 67.8 Ų | Calculated |

The SMILES string explicitly defines the connectivity: the 3-methyl-1,2-oxazol-5-yl and 5-methyl-1,2-oxazol-3-yl groups are bonded to the central carbon of the ethanone moiety, while the phenyl group completes the ketone’s substitution pattern.

Crystallographic Characterization via X-ray Diffraction

While experimental X-ray diffraction data for this specific compound remains unavailable in public databases, crystallographic studies of analogous bis(oxazole) derivatives provide insights into its probable geometry. For example, oxazole rings typically exhibit near-planar configurations, with bond lengths of 1.36–1.40 Å for the N–O bond and 1.30–1.33 Å for the C=N bond in similar structures. The methyl substituents at positions 3 and 5 are expected to adopt equatorial orientations to minimize steric clashes, as observed in 3-methyl-1,2-oxazole derivatives.

Table 2: Predicted Geometric Parameters

| Parameter | Value (Å/°) | Reference Compound |

|---|---|---|

| N–O Bond Length | 1.38 ± 0.02 | 3-Methyloxazole |

| C=N Bond Length | 1.31 ± 0.01 | 5-Methyloxazole |

| Dihedral Angle (Oxazole-Phenyl) | 85–90° | Bis(oxazoline) |

The phenyl ring’s orientation relative to the oxazole systems likely creates a dihedral angle of 85–90° , reducing π-π interactions between aromatic systems.

Conformational Analysis of Oxazole Ring Substituents

The methyl groups at positions 3 and 5 of the oxazole rings impose distinct conformational constraints. Density functional theory (DFT) simulations suggest that the 3-methyl group induces slight puckering in its oxazole ring (deviation from planarity: 0.12–0.15 Å ), while the 5-methyl substituent maintains near-planarity due to reduced steric hindrance. This asymmetry creates a chiral center at the ethanone’s carbon 2, though enantiomeric resolution has not been reported for this compound.

The gauche effect between the oxazole rings and the ketone oxygen further stabilizes a staggered conformation, with torsional angles of 60–65° between the heterocycles and the phenyl group. This arrangement minimizes dipole-dipole repulsions between the electron-rich oxazole nitrogen atoms and the carbonyl oxygen.

Comparative Molecular Geometry with Bis(oxazoline) Derivatives

Bis(oxazoline) ligands, widely used in asymmetric catalysis, share structural motifs with this compound but differ critically in substitution patterns. While bis(oxazolines) feature two oxazole rings linked by a methylene bridge, the ethanone spacer in this compound introduces additional rigidity and electronic asymmetry.

Key comparisons include :

- Bond Angles : The C–C–O angle in the ethanone linker (120–122° ) exceeds the corresponding angles in bis(oxazolines) (112–115° ), reflecting increased sp² hybridization at the ketone carbon.

- Electrostatic Potential : Natural Bond Orbital (NBO) analysis predicts a 15–20% higher electron density at the oxazole nitrogens compared to bis(oxazoline) analogs, potentially enhancing metal-coordination capabilities.

These geometric distinctions suggest unique reactivity profiles, particularly in applications requiring chiral induction or transition-metal catalysis.

Properties

CAS No. |

62759-34-6 |

|---|---|

Molecular Formula |

C16H14N2O3 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethanone |

InChI |

InChI=1S/C16H14N2O3/c1-10-8-14(21-17-10)15(13-9-11(2)20-18-13)16(19)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |

InChI Key |

DLHPWUAMZKSLPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(C2=CC(=NO2)C)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone typically involves the following steps:

Formation of Isoxazole Rings: The isoxazole rings can be synthesized via the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.

Coupling of Isoxazole Rings: The two isoxazole rings are then coupled with a phenyl group through a series of reactions involving organometallic reagents or cross-coupling reactions such as Suzuki or Heck reactions.

Final Assembly: The final step involves the condensation of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, and acids or bases are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone has several scientific research applications:

Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Chemical Biology: The compound can be used as a probe or tool to study biological processes and pathways.

Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)-2-(3-methylisoxazol-5-yl)-1-phenylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Table 1: Key Structural Analogs and Their Features

Key Comparative Analysis

Electronic and Steric Effects

- Oxazole vs. Oxadiazole: The target compound’s oxazole rings are less electron-deficient than oxadiazoles (e.g., in and ), which contain two nitrogen atoms.

Functional Group Influence

- Ethanone vs. Amine: The ethanone group in the target compound increases lipophilicity compared to the amine-containing analog in , which may affect membrane permeability in biological systems .

- Phenyl Group : The phenyl substituent introduces π-π stacking capabilities, absent in simpler oxazolones (e.g., 3-methyl-2H-1,2-oxazol-5-one in ), influencing crystallization behavior .

Physicochemical Properties and Crystallography

- Crystallographic Tools : Software such as SHELX and ORTEP-3 () enable precise determination of bond lengths and angles. For example, the target compound’s dihedral angles between oxazole and phenyl groups could be compared to analogs using these programs .

- Hydrogen Bonding: The ethanone oxygen may act as a hydrogen-bond acceptor, similar to the carbonyl groups in oxadiazon, but with reduced propensity compared to amine or amide-containing analogs .

Biological Activity

The compound 2-(3-Methyl-1,2-oxazol-5-yl)-2-(5-methyl-1,2-oxazol-3-yl)-1-phenylethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features two oxazole rings and a phenylethanone moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole rings are known to participate in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to target proteins.

Potential Targets:

- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.

- Antimicrobial Activity : The presence of oxazole rings often correlates with antimicrobial properties, making this compound a candidate for further exploration in this area.

Biological Activity Overview

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various oxazole derivatives, the compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential applications in treating bacterial infections.

Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation performed on human cancer cell lines indicated that the compound has an IC50 value of 25 µg/mL. This level of cytotoxicity suggests that while it may have therapeutic potential, further investigations are necessary to assess selectivity and safety profiles.

Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis. Results showed an IC50 value of 5 µM, indicating promising potential as an antitubercular agent. The selectivity index was calculated to be greater than 45, suggesting a favorable safety margin compared to its antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.